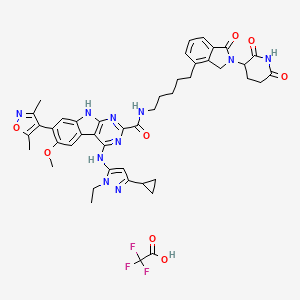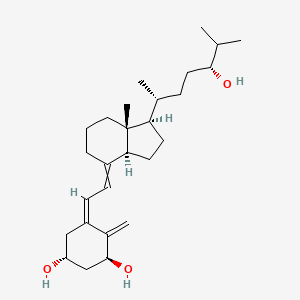
1,24(R)-Dihydroxyvitamin D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,24®-Dihydroxyvitamin D3 is a biologically active form of vitamin D3, also known as cholecalciferol. This compound plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and immune system regulation. It is synthesized in the body through a series of hydroxylation reactions involving vitamin D3, which is obtained from sunlight exposure, food, or supplements .
準備方法
Synthetic Routes and Reaction Conditions: 1,24®-Dihydroxyvitamin D3 is synthesized through a multi-step process starting from vitamin D3. The first step involves the hydroxylation of vitamin D3 at the 25th position in the liver to form 25-hydroxyvitamin D3. This intermediate is then further hydroxylated at the 1st and 24th positions in the kidney to produce 1,24®-Dihydroxyvitamin D3 .
Industrial Production Methods: Industrial production of 1,24®-Dihydroxyvitamin D3 involves microbial fermentation and chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce the compound, while chemical synthesis involves multiple steps of hydroxylation and purification to achieve the desired product .
化学反応の分析
Types of Reactions: 1,24®-Dihydroxyvitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 1,24®-Dihydroxyvitamin D3.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of vitamin D3, which have different biological activities and functions .
科学的研究の応用
1,24®-Dihydroxyvitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a standard in analytical chemistry for the quantification of vitamin D metabolites.
- Employed in the synthesis of novel vitamin D analogs with potential therapeutic applications .
Biology:
- Studied for its role in regulating calcium and phosphate metabolism.
- Investigated for its effects on gene expression and cellular differentiation .
Medicine:
- Used in the treatment of vitamin D deficiency and related disorders such as rickets and osteomalacia.
- Explored for its potential in treating autoimmune diseases, cancers, and cardiovascular diseases .
Industry:
- Incorporated into dietary supplements and fortified foods to enhance nutritional value.
- Utilized in the development of pharmaceutical formulations for targeted drug delivery .
作用機序
1,24®-Dihydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a complex that interacts with specific DNA sequences, leading to the transcription of target genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation . The molecular targets and pathways involved include the calcium-sensing receptor, parathyroid hormone, and various cytokines .
類似化合物との比較
1,24®-Dihydroxyvitamin D3 is unique among vitamin D metabolites due to its specific hydroxylation pattern, which confers distinct biological activities . Similar compounds include:
1,25-Dihydroxyvitamin D3: The most potent form of vitamin D3, primarily involved in calcium and phosphate regulation.
24,25-Dihydroxyvitamin D3: A less active metabolite with roles in bone mineralization and repair.
Compared to these compounds, 1,24®-Dihydroxyvitamin D3 has unique applications in research and therapy due to its specific receptor interactions and metabolic pathways .
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9?,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 |
InChIキー |
BJYLYJCXYAMOFT-KFUATEJNSA-N |
異性体SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
正規SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)
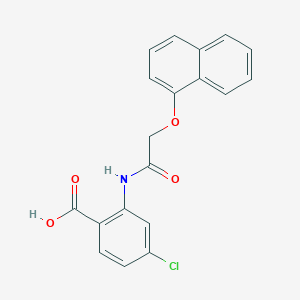
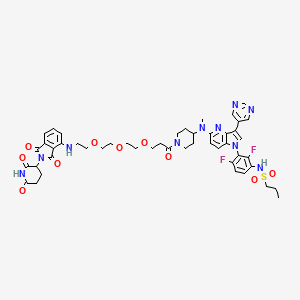
![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
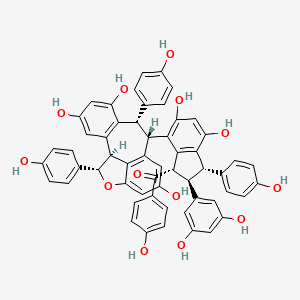
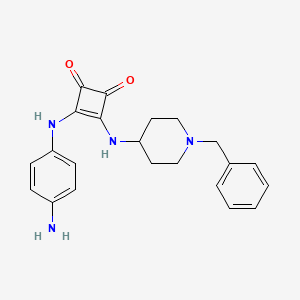
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)


